An In-depth Technical Guide to the Chemical Properties and Applications of 4-Isopropylcyclohexanol
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Isopropylcyclohexanol
Abstract
4-Isopropylcyclohexanol, a substituted cyclohexanol derivative, presents a compelling case study in stereochemistry and reactivity, with significant implications across various scientific domains. This guide provides a comprehensive analysis of its core chemical properties, stereoisomeric forms, synthesis, and spectroscopic characterization. Furthermore, it delves into its emerging applications, particularly in pharmaceutical research and drug development, where its unique biological activities are being harnessed. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile compound.
Introduction: Unveiling 4-Isopropylcyclohexanol
4-Isopropylcyclohexanol (IUPAC name: 4-propan-2-ylcyclohexan-1-ol) is an organic compound with the chemical formula C₉H₁₈O.[1][2][3] It is characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at positions 1 and 4, respectively.[3] This structure gives rise to cis-trans isomerism, a fundamental aspect of its chemistry that dictates its physical properties and biological interactions.[1] While recognized for its pleasant floral, minty aroma in the fragrance and flavor industries, its role as a chemical intermediate and a biologically active molecule is of increasing interest to the scientific community.[2][4][5]
Identified by the CAS Registry Number 4621-04-9 for the isomeric mixture, this compound serves as a valuable precursor in the synthesis of more complex molecules and has demonstrated potential as an analgesic agent.[1][5] Its dual nature—a hydrophobic isopropyl group and a polar hydroxyl group—governs its solubility and reactivity, making it a versatile building block in organic synthesis.[3]
Physicochemical and Stereochemical Properties
The physical and chemical characteristics of 4-Isopropylcyclohexanol are intrinsically linked to its molecular structure. The presence of two substituents on the cyclohexane ring leads to the existence of two diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[2]
In the more thermodynamically stable cis isomer, both the hydroxyl and isopropyl groups can occupy equatorial positions, minimizing steric strain.[1] In the trans isomer, one group is equatorial while the other is axial. This stereochemical difference influences properties such as melting point and biological activity.
Table 1: Physicochemical Properties of 4-Isopropylcyclohexanol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2][6] |
| CAS Number | 4621-04-9 (mixture) | [1][2] |
| 15890-36-5 (trans) | [2][4] | |
| 22900-08-9 (cis) | [2] | |
| Appearance | Colorless to pale yellow liquid | [3][7] |
| Melting Point | ~6°C (trans) to 36.9°C (mixture estimate) | [1][4] |
| Boiling Point | ~203.1°C; 110°C/22mmHg; 94°C/5mmHg | [1][4][8] |
| Density | ~0.915 g/cm³ | [4] |
| Refractive Index | 1.4640 to 1.4680 | [4] |
| Vapor Pressure | 0.0476 - 0.068 mmHg @ 25°C | [2][4] |
| Solubility | Soluble in ethanol, methanol, isopropanol; sparingly soluble in water. | [2][3] |
| LogP | 2.19 - 2.6 | [4][6] |
Synthesis and Reactivity
The primary and most commercially viable route for synthesizing 4-Isopropylcyclohexanol is the catalytic hydrogenation of 4-isopropylphenol.[1][9] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.
Key aspects of the synthesis include:
-
Catalysts : Ruthenium on carbon (Ru/C) and rhodium-based catalysts are highly effective for this transformation.[1][10]
-
Reaction Conditions : The process is typically carried out under elevated hydrogen pressure (1.0 to 5.0 MPa) and temperatures ranging from 50°C to 150°C.[1]
-
Stereoselectivity : The choice of catalyst and solvent can influence the ratio of cis to trans isomers. For instance, hydrogenation in supercritical carbon dioxide has been shown to favor the formation of the cis isomer.[1] Biocatalytic reduction using alcohol dehydrogenases can also yield predominantly the cis isomer.[1][11]
The hydroxyl group is the primary site of reactivity, allowing for typical alcohol reactions such as esterification, etherification, and oxidation to the corresponding ketone, 4-isopropylcyclohexanone.[12]
Caption: Workflow for the synthesis of 4-Isopropylcyclohexanol.
Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylphenol
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.
-
Reactor Preparation : Charge a high-pressure autoclave reactor with 4-isopropylphenol and a suitable solvent, such as ethanol.[1]
-
Catalyst Addition : Add the catalyst, for example, 5% Ruthenium on carbon (Ru/C), typically at a loading of 1-5% by weight relative to the substrate.[1]
-
Inerting : Seal the reactor and purge it several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation : Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa) and heat to the target temperature (e.g., 100°C) with vigorous stirring.[1]
-
Reaction Monitoring : Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 4-isopropylcyclohexanol as a mixture of isomers.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of 4-Isopropylcyclohexanol.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane and isopropyl groups will appear in the 2850-3000 cm⁻¹ region.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the CH group). The proton attached to the carbon bearing the hydroxyl group (H-1) will appear as a multiplet, with its chemical shift and multiplicity differing significantly between the cis and trans isomers due to the different magnetic environments of axial and equatorial protons.
-
¹³C NMR : The carbon spectrum will display distinct signals for the nine carbon atoms.[14] The chemical shift of the carbon atom bonded to the hydroxyl group (C-1) is a key diagnostic peak for distinguishing between isomers.[15]
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z 142. Common fragmentation patterns include the loss of water (M-18) and the loss of the isopropyl group (M-43).[13][14]
Caption: Correlation of structural features with spectroscopic signals.
Applications in Research and Drug Development
While established in the fragrance industry, the most compelling applications of 4-isopropylcyclohexanol for the scientific community lie in its role as a synthetic precursor and its intrinsic biological activity.[1][4]
-
Chemical Intermediate : It serves as a starting material for synthesizing other valuable compounds.[1][3] For example, it is a precursor for:
-
4-Isopropylcyclohexanone oxime : An intermediate used in producing potential ligands for the nociceptin receptor, which is involved in pain perception.[1]
-
Beta-alanine derivatives : These are being investigated as potential orally available glucagon receptor antagonists for the treatment of type 2 diabetes.[1]
-
-
Analgesic Properties : Research has identified 4-isopropylcyclohexanol as a novel analgesic compound.[5][9] It is found naturally in Japanese ginger (Zingiber mioga) and has been shown to possess pain-relieving properties.[1]
-
Mechanism of Action : Its analgesic effect is attributed to its ability to inhibit the activity of several ion channels involved in pain signaling.[5] These include Transient Receptor Potential (TRP) channels TRPV1 and TRPA1, as well as the calcium-activated chloride channel Anoctamin 1 (ANO1).[1][5] The compound appears to modulate the gating of these channels rather than directly blocking the pore, which could potentially reduce side effects compared to other channel blockers.[1][5] Studies in animal models have confirmed its ability to reduce pain-related behaviors.[1]
-
Caption: Relationship between properties and applications of 4-Isopropylcyclohexanol.
Safety and Handling
4-Isopropylcyclohexanol is considered a hazardous chemical and must be handled with appropriate care. According to safety data, it can cause serious eye damage and may be harmful if swallowed, inhaled, or in contact with skin.[6]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles or a face shield, and a lab coat.[16] All handling should be performed in a well-ventilated area or under a chemical fume hood.
-
Handling : Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
First Aid : In case of eye contact, rinse immediately with plenty of water and seek medical advice.[8] If on skin, wash with plenty of water.[16] If inhaled, move to fresh air.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[17]
Conclusion
4-Isopropylcyclohexanol is more than a simple fragrance ingredient. Its rich stereochemistry, well-defined synthesis routes, and significant biological activity make it a compound of substantial interest for advanced chemical and pharmaceutical research. The ability to selectively synthesize its isomers and its demonstrated efficacy as an inhibitor of key pain-related ion channels position it as a valuable tool for medicinal chemists and a promising lead for the development of novel therapeutics. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is the cornerstone for unlocking its full potential in future scientific endeavors.
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